molecular formula C15H18N4 B1387027 3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine CAS No. 1171581-31-9

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Cat. No. B1387027
CAS RN: 1171581-31-9
M. Wt: 254.33 g/mol
InChI Key: OFYPDLXZDQZFSL-UHFFFAOYSA-N
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Description

The compound “3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine” is a complex organic molecule that contains a pyridazine ring, a piperazine ring, and a methylphenyl group. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Piperazine is a six-membered ring containing two nitrogen atoms. The 2-methylphenyl group is a phenyl ring with a methyl group at the second position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine and piperazine rings, possibly through cyclization reactions . The 2-methylphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and piperazine rings, along with the 2-methylphenyl group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyridazine and piperazine rings, as well as the methyl group on the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridazine and piperazine rings, as well as the 2-methylphenyl group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were to be used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its potential uses .

properties

IUPAC Name

3-(2-methylphenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPDLXZDQZFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-6-piperazin-1-ylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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